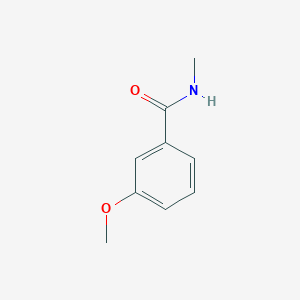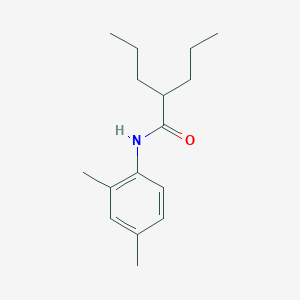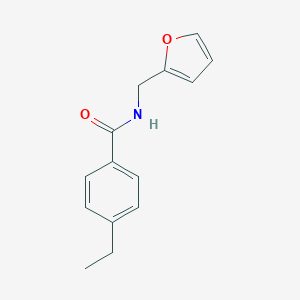
3-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-methylbenzamide (MMB) is a synthetic compound that has gained attention in the scientific community for its potential pharmacological properties. MMB is a benzamide derivative that has been synthesized through various methods, including the use of palladium-catalyzed coupling reactions.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. In one study, 3-methoxy-N-methylbenzamide was shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the inflammatory response. By inhibiting PDE4, 3-methoxy-N-methylbenzamide was able to reduce inflammation in a mouse model of arthritis.
Efectos Bioquímicos Y Fisiológicos
3-methoxy-N-methylbenzamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, 3-methoxy-N-methylbenzamide has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methoxy-N-methylbenzamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a potentially useful tool for studying the mechanisms of various diseases. However, one limitation of using 3-methoxy-N-methylbenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-methoxy-N-methylbenzamide, including its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-methoxy-N-methylbenzamide and its potential side effects. Finally, the development of new synthesis methods for 3-methoxy-N-methylbenzamide may allow for the production of larger quantities of the compound, making it more accessible for future research.
Métodos De Síntesis
The synthesis of 3-methoxy-N-methylbenzamide involves the use of various methods, including palladium-catalyzed coupling reactions. In one study, 3-methoxy-N-methylbenzamide was synthesized through the coupling of 3-methoxyaniline and methyl 3-bromobenzoate using palladium acetate and triphenylphosphine as catalysts. The reaction was performed in the presence of potassium carbonate and dimethylformamide as a solvent. The resulting 3-methoxy-N-methylbenzamide compound was purified using column chromatography, resulting in a yield of 68%.
Aplicaciones Científicas De Investigación
3-methoxy-N-methylbenzamide has been studied for its potential pharmacological properties, including its ability to inhibit the growth of cancer cells. In one study, 3-methoxy-N-methylbenzamide was shown to inhibit the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 3-methoxy-N-methylbenzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
3-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(11)7-4-3-5-8(6-7)12-2/h3-6H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUZSRZQGYWQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356212 |
Source


|
| Record name | 3-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-methylbenzamide | |
CAS RN |
35129-32-9 |
Source


|
| Record name | 3-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)

![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)










